3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one
Description
3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophene moiety at position 5 and a pyrrolidine ring linked to a propan-1-one group modified by a phenylthio substituent. The 1,2,4-oxadiazole scaffold is notable for its electron-deficient aromaticity, which enhances stability and facilitates π-π interactions in biological or material applications .
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-17(8-11-26-16-4-2-1-3-5-16)22-9-6-14(12-22)18-20-19(24-21-18)15-7-10-25-13-15/h1-5,7,10,13-14H,6,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRHNIJNGPQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile, such as an alkyl halide or a Michael acceptor.
Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Cyclization: Intramolecular reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Cyclization: Cyclization reactions may require the use of strong acids or bases, as well as heat or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural similarity to CAS 2034371-47-3.
Research Findings and Gaps
- Structural Data: No crystallographic data for the target compound are available in the provided evidence. SHELX-based refinements (e.g., SHELXL, SHELXD) could resolve its 3D structure, particularly to analyze the conformation of the pyrrolidine-oxadiazole linkage .
- Experimental Data : Comparative studies on solubility, stability, and bioactivity between thiophene- and furan-based oxadiazoles are needed to validate hypotheses derived from structural differences.
Biological Activity
3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that integrates multiple functional groups, including phenylthio, thiophene, and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.5 g/mol. The structure features a phenylthio group attached to a pyrrolidine ring, which is further connected to an oxadiazole derivative. The presence of these diverse groups suggests potential for varied biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1396806-29-3 |
Antimicrobial Activity
Research indicates that compounds containing thiophene and oxadiazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the incorporation of the oxadiazole moiety enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. The presence of the thiophene ring may enhance its interaction with cellular targets involved in cancer progression.
Case Study: Anticancer Activity Assessment
In a controlled study, various concentrations of the compound were tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent decrease in cell viability, with an IC50 value observed at approximately 25 µM. Flow cytometry analysis revealed increased Annexin V positive cells, confirming the induction of apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in target cells. The phenylthio group may facilitate binding to protein targets through hydrophobic interactions, while the oxadiazole and thiophene rings could participate in π-stacking interactions or hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
